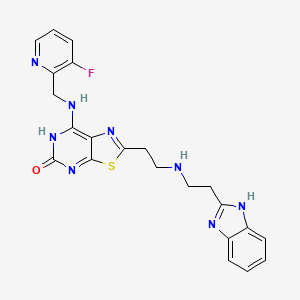
5-Methoxyindole-3-carboxylic Acid-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyindole-3-carboxylic Acid-D3 is a deuterated derivative of 5-Methoxyindole-3-carboxylic Acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies. The molecular formula of this compound is C10D3H6NO3, and it has a molecular weight of 194.202 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindole-3-carboxylic Acid-D3 typically involves the introduction of deuterium atoms into the 5-Methoxyindole-3-carboxylic Acid molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are efficiently incorporated into the indole structure. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyindole-3-carboxylic Acid-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methoxyindole-3-carboxylic Acid-D3 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and synthetic chemistry
Wirkmechanismus
The mechanism of action of 5-Methoxyindole-3-carboxylic Acid-D3 involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The deuterium atoms in the molecule can alter the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms. Additionally, the compound’s indole structure allows it to interact with various receptors and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole-2-carboxylic Acid: Similar in structure but with the carboxylic acid group at the 2-position instead of the 3-position.
Indole-3-carboxylic Acid: Lacks the methoxy group at the 5-position.
5-Methylindole-3-carboxylic Acid: Has a methyl group instead of a methoxy group at the 5-position
Uniqueness
5-Methoxyindole-3-carboxylic Acid-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and pharmacokinetic studies. Additionally, the methoxy group at the 5-position and the carboxylic acid group at the 3-position confer specific chemical properties that differentiate it from other indole derivatives .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
5-(trideuteriomethoxy)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)/i1D3 |
InChI-Schlüssel |
RVVSEZGJCOAUED-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


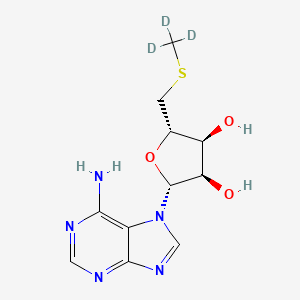
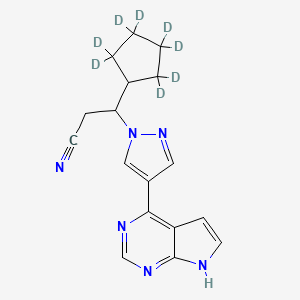
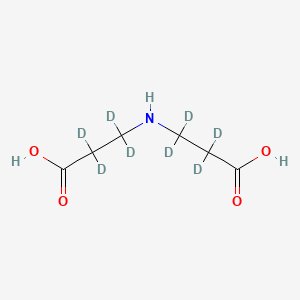


![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
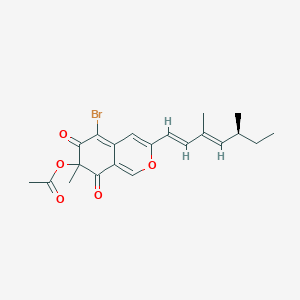

![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)

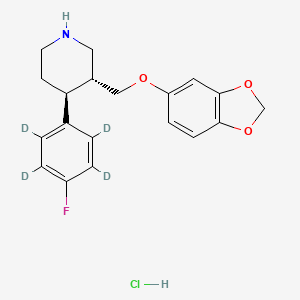
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
